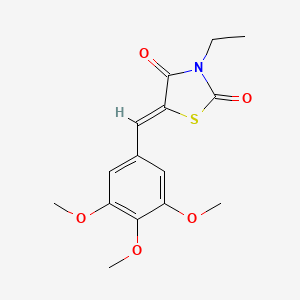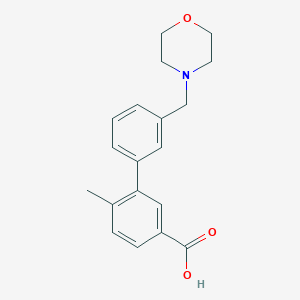
4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine
説明
4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine, also known as CDM, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of cancer research.
作用機序
The mechanism of action of 4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, while exhibiting potent antitumor activity in cancer cells. It has also been found to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. This compound has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
実験室実験の利点と制限
One advantage of using 4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine in lab experiments is its potent antitumor activity and low toxicity in normal cells. However, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several potential future directions for the use of 4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine in cancer research. One area of focus is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the use of this compound in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
科学的研究の応用
4-(5-chloro-2-methoxybenzoyl)-2,6-dimethylmorpholine has been found to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. This compound has also been found to inhibit the growth and metastasis of tumors in animal models.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-16(8-10(2)19-9)14(17)12-6-11(15)4-5-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBFSKAIJZGJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-4,4,4-trifluoro-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B3952448.png)

![7-(3,4-dimethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3952459.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952467.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3952475.png)
![1-(3-{[(2-furylmethyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B3952481.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3952496.png)
![5-[2-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3952501.png)

![3-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3952521.png)
![3-methyl-2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B3952528.png)
![N-(1-cyano-1-methylethyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952530.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl phenylacetate](/img/structure/B3952538.png)
![5-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952544.png)